6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one
Description
6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol . It is characterized by the presence of a nitro group (-NO2) attached to the indazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Properties
IUPAC Name |
6-nitro-1,2,3a,7a-tetrahydroindazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3,5-6,8H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKCSCRXZRIECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2C1C(=O)NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one typically involves the nitration of 1,2,3A,7A-tetrahydroindazol-3-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and careful temperature control is necessary to prevent decomposition of the product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one undergoes various chemical reactions, including:
Scientific Research Applications
6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or modulate signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one can be compared with other nitro-substituted indazole derivatives, such as:
Biological Activity
6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique indazole framework, which contributes to its biological properties. The presence of the nitro group at the 6-position enhances its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. This action can modulate metabolic pathways and cellular signaling.
- Receptor Modulation : It may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models. It may inhibit pro-inflammatory cytokines and modulate immune responses.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative damage and apoptosis, making it a candidate for neurodegenerative disease therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Neuroprotective | Protects neurons from oxidative stress |
Case Study: Anticancer Activity
In a study conducted on human breast cancer cell lines (MCF-7), this compound was found to significantly reduce cell viability at concentrations above 10 µM. Mechanistic studies indicated that the compound activated the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
Case Study: Neuroprotection
In a model of neurodegeneration induced by oxidative stress using SH-SY5Y neuronal cells, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls. This suggests a potential role in protecting against neurotoxic insults.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
